Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation . Additionally, its antimicrobial properties are likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied biological activities and its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)13-12(15)11(8-19-13)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZGKHIKNORCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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